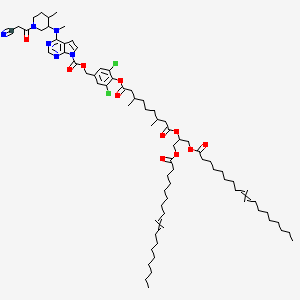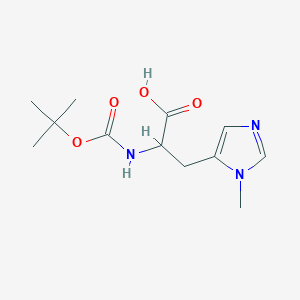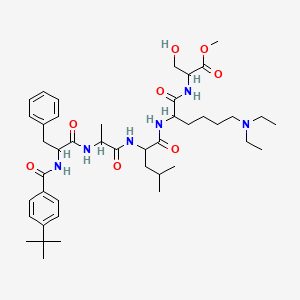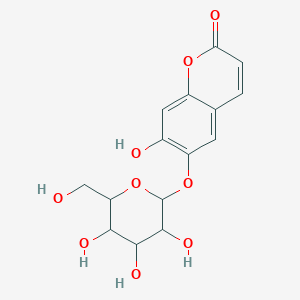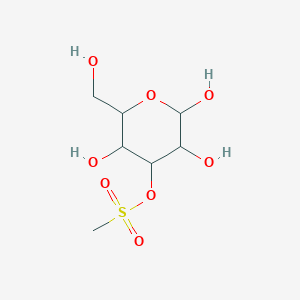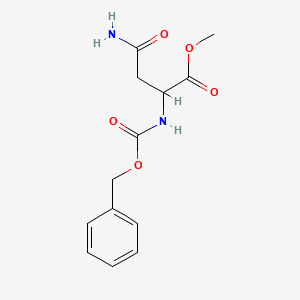
Asparagine, N-carbobenzyloxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparagine, N-carbobenzyloxy- is a derivative of the amino acid asparagine. It is often used in peptide synthesis as a protecting group for the amino group of asparagine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Asparagine, N-carbobenzyloxy- typically involves the protection of the amino group of asparagine using a carbobenzyloxy (Cbz) group. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like nitromethane at room temperature .
Industrial Production Methods
Industrial production of Asparagine, N-carbobenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization from solvents like acetone and water .
Analyse Chemischer Reaktionen
Types of Reactions
Asparagine, N-carbobenzyloxy- undergoes various chemical reactions, including:
Hydrolysis: The Cbz group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other protecting groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles in organic solvents under mild conditions.
Major Products Formed
Hydrolysis: L-asparagine and benzyl alcohol.
Substitution: L-asparagine derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Asparagine, N-carbobenzyloxy- has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for the amino group of asparagine in peptide synthesis.
Cancer Research: Asparagine derivatives are studied for their role in cancer cell metabolism and potential therapeutic applications.
Protein Engineering: Used in the study of protein folding and stability.
Wirkmechanismus
The primary mechanism of action of Asparagine, N-carbobenzyloxy- involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of asparagine from unwanted reactions during peptide chain elongation. The protected amino group can later be deprotected through hydrogenolysis, allowing for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-Fmoc-L-asparagine: Another protecting group used in peptide synthesis.
Nα-Boc-L-asparagine: Similar to Cbz but uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
Asparagine, N-carbobenzyloxy- is unique due to its stability and ease of removal under mild conditions. The Cbz group provides effective protection during peptide synthesis and can be selectively removed without affecting other functional groups .
Eigenschaften
IUPAC Name |
methyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPRSHYISKHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
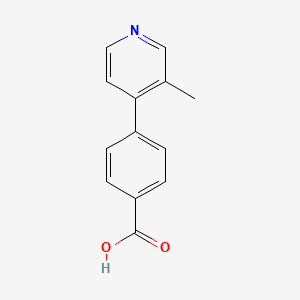
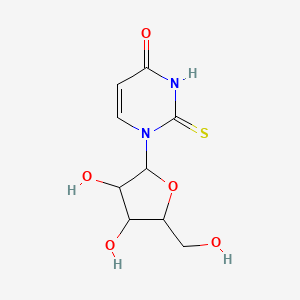

![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)



